molecular formula C21H18O2 B14592405 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- CAS No. 61579-94-0

4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl-

Cat. No.: B14592405
CAS No.: 61579-94-0
M. Wt: 302.4 g/mol
InChI Key: VALUVEYCAFHTHO-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its tetrahydro structure and the presence of two phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenyl-substituted precursors and catalytic hydrogenation to achieve the tetrahydro structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of specific catalysts to facilitate the reaction.

Chemical Reactions Analysis

4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Research has explored its potential as an anti-inflammatory, antioxidant, and anticancer agent due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar compounds to 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- include other benzopyrans and flavonoids. These compounds share a common benzopyran core but differ in their substituents and degree of saturation. For instance:

    4H-1-Benzopyran-4-one: Lacks the tetrahydro structure and phenyl groups, leading to different chemical properties and biological activities.

    2,3-Dihydro-4H-1-benzopyran-4-one: Similar in structure but with different substituents, affecting its reactivity and applications.

    Flavonoids: A large class of compounds with diverse biological activities, often used in medicinal chemistry and natural product research.

The uniqueness of 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-2,3-diphenyl- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

61579-94-0

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

2,3-diphenyl-5,6,7,8-tetrahydrochromen-4-one

InChI

InChI=1S/C21H18O2/c22-20-17-13-7-8-14-18(17)23-21(16-11-5-2-6-12-16)19(20)15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2

InChI Key

VALUVEYCAFHTHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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